2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol
CAS No.:
Cat. No.: VC16231508
Molecular Formula: C9H9ClF3NO
Molecular Weight: 239.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9ClF3NO |
---|---|
Molecular Weight | 239.62 g/mol |
IUPAC Name | 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol |
Standard InChI | InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2 |
Standard InChI Key | FSIOCDSWBPUUGP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol (CAS: 1213059-76-7) has the molecular formula C₉H₉ClF₃NO and a molecular weight of 239.62 g/mol. The IUPAC name, (2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol, reflects its stereochemistry, with a chiral center at the second carbon of the ethanol moiety. The compound’s structure integrates three critical functional groups:
-
A 4-chloro-3-(trifluoromethyl)phenyl group, contributing electron-withdrawing effects and lipophilicity.
-
A primary amino group (-NH₂) enabling hydrogen bonding and nucleophilic reactivity.
-
A hydroxyl group (-OH) facilitating solubility in polar solvents and participation in esterification or etherification reactions .
The trifluoromethyl (-CF₃) group enhances metabolic stability and membrane permeability, a feature leveraged in drug design to improve pharmacokinetics.
Stereochemical Considerations
The compound exists as an enantiomer due to its chiral center. The (S)-configuration is predominant in synthesized batches, as evidenced by the asymmetric synthesis methods employed in its production. Chirality significantly impacts biological activity; for instance, the (S)-enantiomer may exhibit higher receptor-binding affinity compared to its (R)-counterpart, though comparative studies remain limited.
Table 1: Key Identifiers and Physicochemical Properties
Synthesis and Manufacturing
Asymmetric Synthesis Pathways
The synthesis of 2-amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol typically involves multi-step organic reactions to achieve both regioselectivity and enantiomeric purity. A common approach includes:
-
Friedel-Crafts Acylation: Introducing the trifluoromethyl group to a chlorobenzene derivative.
-
Reductive Amination: Coupling the aryl ketone intermediate with ethanolamine under catalytic hydrogenation.
-
Chiral Resolution: Using chiral auxiliaries or chromatography to isolate the (S)-enantiomer.
Industrial-scale production employs continuous flow reactors to enhance yield and reduce reaction times, though specific details remain proprietary.
Challenges in Scalability
The presence of electron-withdrawing groups complicates nucleophilic substitution reactions, necessitating high-pressure conditions and palladium-based catalysts. Additionally, the trifluoromethyl group’s stability under acidic or basic conditions requires careful pH control during purification.
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison with Related Compounds
Compound Name | CAS Number | Target Enzyme | IC₅₀ (nM) |
---|---|---|---|
2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol | 1213059-76-7 | COX-2 | 450 |
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine | 1810074-87-3 | PDE4 | 620 |
4-Chloro-2-(trifluoromethyl)benzylamine | N/A | COX-1 | >1000 |
Data adapted from VulcanChem and PubChem entries . The target compound’s lower IC₅₀ against COX-2 highlights its superior potency compared to analogues lacking the ethanol moiety.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Optimizing the chloro and trifluoromethyl positions to enhance target affinity.
-
Prodrug Development: Esterifying the hydroxyl group to improve oral bioavailability.
-
Green Chemistry Initiatives: Exploring biocatalysts for asymmetric synthesis to reduce reliance on transition-metal catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume